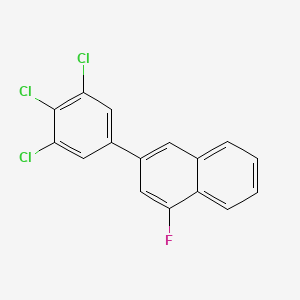![molecular formula C23H24N6O6S B14790441 N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring, which is further connected to a morpholine group. The presence of sulfuric acid indicates that it may exist as a salt or in a protonated form, enhancing its solubility and stability in aqueous environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with cyanomethyl chloride under basic conditions to form N-(cyanomethyl)-4-aminobenzamide.
Pyrimidine Ring Formation: The next step is the construction of the pyrimidine ring. This can be achieved by reacting N-(cyanomethyl)-4-aminobenzamide with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
Morpholine Substitution: The final step involves the substitution of the chlorine atom in the pyrimidine ring with morpholine. This reaction is typically carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amines or amides derived from the nitrile group.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The pyrimidine ring and morpholine group are known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(cyanomethyl)-4-[2-(4-piperidin-4-ylanilino)pyrimidin-4-yl]benzamide: Similar structure but with a piperidine ring instead of morpholine.
N-(cyanomethyl)-4-[2-(4-pyrrolidin-4-ylanilino)pyrimidin-4-yl]benzamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid is unique due to the presence of the morpholine ring, which can enhance its solubility and binding affinity to certain molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C23H24N6O6S |
|---|---|
分子量 |
512.5 g/mol |
IUPAC 名称 |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid |
InChI |
InChI=1S/C23H22N6O2.H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);(H2,1,2,3,4) |
InChI 键 |
QSLOZMSWAXFRBB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
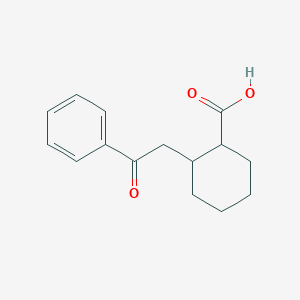

![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
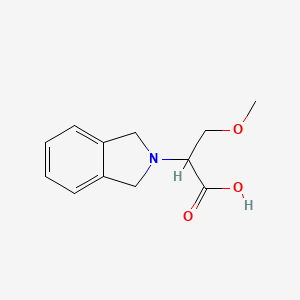

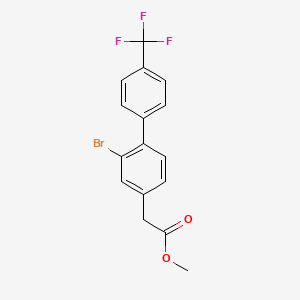
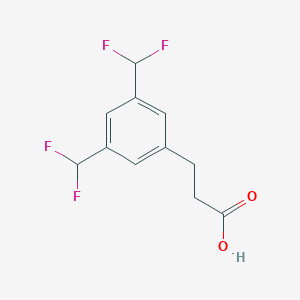
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
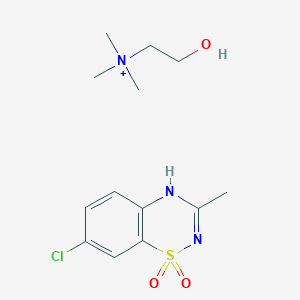
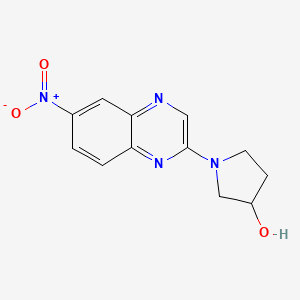
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
